molecular formula C107H179N35O36S7 B008359 Leconotide CAS No. 205923-56-4

Leconotide

Numéro de catalogue: B008359
Numéro CAS: 205923-56-4
Poids moléculaire: 2756.3 g/mol
Clé InChI: HBMCYCKNGADUQP-CFIKXUEXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leconotide, also known as ω-conotoxin CVID, is a peptide isolated from the venom of the marine cone snail species Conus catus. It is under investigation as an analgesic drug for the treatment of pain conditions. This compound acts as an N-type voltage-gated calcium channel blocker and is highly selective for this channel over the related P/Q-type voltage-gated calcium channel . This compound is advantageous over similar peptides like ziconotide due to its significantly lower toxicity, allowing for intravenous administration .

Applications De Recherche Scientifique

Leconotide has a wide range of scientific research applications:

Mécanisme D'action

Leconotide, also known as this compound [INN], is an ω-conotoxin peptide isolated from the venom of Conus catus . It is under investigation as an analgesic drug for the treatment of pain conditions .

Target of Action

This compound primarily targets the N-type voltage-gated calcium channel (Ca v 2.2) . This channel plays a crucial role in transmitting pain signals in the nervous system .

Mode of Action

This compound acts as a blocker for the N-type voltage-gated calcium channel (Ca v 2.2) . It is highly selective for this channel over the related P/Q-type voltage-gated calcium channel (Ca v 2.1) . By blocking these channels, this compound inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the N-type voltage-gated calcium channels, this compound disrupts the normal flow of calcium ions, which are essential for the transmission of pain signals .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. It is known that this compound can be administered intravenously, which suggests it has good bioavailability .

Result of Action

The molecular effect of this compound’s action is the inhibition of calcium ion flow through the N-type voltage-gated calcium channels . On a cellular level, this results in the reduction of pain signal transmission, leading to an overall decrease in the perception of pain .

Action Environment

Analyse Biochimique

Biochemical Properties

Leconotide acts as an N-type voltage-gated calcium channel (Ca v 2.2) blocker and is highly selective for this channel over the related P/Q-type voltage-gated calcium channel (Ca v 2.1) . This property of this compound allows it to interact with these channels and influence biochemical reactions within the cell.

Cellular Effects

This compound’s primary cellular effect is its ability to block N-type voltage-gated calcium channels . This blocking action can influence various cellular processes, including cell signaling pathways and cellular metabolism, by altering the flow of calcium ions, which are crucial for many cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to N-type voltage-gated calcium channels, thereby blocking them . This prevents the influx of calcium ions into the cell, which can affect various cellular functions, including enzyme activation, gene expression, and neurotransmission.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research has shown that this compound can cause antihyperalgesic effects when administered intravenously

Dosage Effects in Animal Models

In animal models, this compound has been shown to cause minimal antihyperalgesic effects when administered alone . Its effects were significantly increased when coadministered with morphine . This suggests that the effects of this compound can vary with different dosages and in combination with other substances.

Transport and Distribution

This compound is administered intravenously, which allows it to be rapidly distributed throughout the body

Méthodes De Préparation

Leconotide is synthesized through peptide bond formation, disulfide bond formation, and post-translational modifications. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The formation of disulfide bonds is crucial for the peptide’s stability and activity. Industrial production methods focus on optimizing these reactions to maintain peptide integrity and ensure cost-effective production.

Analyse Des Réactions Chimiques

Leconotide undergoes several types of chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds under reducing conditions.

    Substitution: Modifications at specific amino acid residues to enhance stability or activity.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are the correctly folded and biologically active peptide.

Comparaison Avec Des Composés Similaires

Leconotide is often compared with other ω-conotoxins, such as ziconotide. While both peptides block N-type calcium channels, this compound is less toxic and can be administered intravenously, unlike ziconotide, which requires intrathecal injection . Other similar compounds include:

This compound’s unique advantage lies in its lower toxicity and ease of administration, making it a promising candidate for pain management therapies .

Activité Biologique

Leconotide, also known as omega-conotoxin CVID or AM336, is a peptide derived from the venom of the Conus species, specifically designed to target neuronal voltage-sensitive calcium channels (VSCCs). Its primary application lies in pain management, particularly for neuropathic pain conditions. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy with other analgesics, and relevant case studies.

This compound functions by selectively blocking N-type calcium channels (CaV2.2), which play a crucial role in neurotransmitter release and pain signaling pathways. By inhibiting these channels, this compound effectively reduces the transmission of pain signals from peripheral nerves to the central nervous system.

Key Mechanisms:

  • Calcium Channel Blockade : this compound exhibits high affinity for the CaV2.2 channels, leading to decreased intracellular calcium influx and subsequent inhibition of neurotransmitter release .
  • Comparative Selectivity : Studies have shown that this compound has a greater selectivity for CaV2.2 over other calcium channel types compared to ziconotide, another well-known conotoxin .

Comparative Efficacy

Research comparing this compound with ziconotide has highlighted its potential advantages in clinical settings. A notable study demonstrated that this compound administered intravenously resulted in significantly greater antihyperalgesic effects than ziconotide in a rat model of diabetic neuropathic pain:

CompoundDose (mg/kg)% Reversal of HyperalgesiaStatistical Significance
This compound2.051.7%P < 0.001
Ziconotide0.020.4%

Additionally, when combined with flupirtine (a potassium channel modulator), this compound produced an impressive 84.1% reversal of hyperalgesia at subtherapeutic doses, indicating a synergistic effect that was not observed with ziconotide .

Case Studies and Clinical Trials

  • Diabetic Neuropathic Pain : In a controlled study involving diabetic rats, this compound was shown to effectively reverse hyperalgesia without significant side effects at therapeutic doses. This contrasts sharply with ziconotide's side effects when administered intrathecally .
  • Bone Cancer Pain Model : Another study evaluated the synergistic effects of this compound with morphine in a rat model of bone cancer pain, demonstrating enhanced analgesic efficacy when both agents were used together .
  • Pharmacokinetics and Safety : The pharmacokinetic profile of this compound suggests a favorable safety margin and therapeutic window, making it a promising candidate for broader clinical applications compared to existing treatments like ziconotide .

Research Findings

Recent findings emphasize the potential for this compound not only as an analgesic but also as a candidate for treating other conditions associated with calcium channel dysregulation:

  • Wider Therapeutic Window : Compared to ziconotide, this compound shows fewer cardiovascular side effects and can be administered via intravenous routes without invasive procedures .
  • Potential Applications : Beyond pain management, ongoing research is exploring this compound’s utility in conditions such as chronic migraine and fibromyalgia due to its mechanism of action on neuronal excitability .

Propriétés

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCYCKNGADUQP-CFIKXUEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H179N35O36S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179455
Record name Leconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2756.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247207-64-3
Record name Leconotide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.